![molecular formula C9H17NO B2572406 [(2S)-1-(Cyclopropylmethyl)-2-Pyrrolidinyl]methanol CAS No. 1359821-85-4](/img/structure/B2572406.png)
[(2S)-1-(Cyclopropylmethyl)-2-Pyrrolidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol, also known as methyl alcohol, is the simplest alcohol, with the formula CH3OH . It is a colorless, volatile, flammable liquid, and is a poisonous substance that can be absorbed through the eyes, skin, lungs, and digestive system .
Synthesis Analysis
Methanol can be produced from a variety of sources, including natural gas, coal, and biomass . The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst .Molecular Structure Analysis
Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) .Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. It can be used to produce formaldehyde, acetic acid, and a variety of other chemicals .Physical And Chemical Properties Analysis
Methanol is a colorless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It is completely miscible in water .Wirkmechanismus
The exact mechanism of action of (S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol is not fully understood. However, it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning and memory, attention, and pain modulation. By enhancing the activity of this receptor, (S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol may improve cognitive function and reduce anxiety and depression.
Biochemical and Physiological Effects
(S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol has been shown to have various biochemical and physiological effects. In animal models, (S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol has been shown to enhance cognitive function, improve memory, and reduce anxiety and depression-like behavior. (S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol has also been shown to reduce drug-seeking behavior in animal models of addiction. However, the effects of (S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol in humans are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol has several advantages for lab experiments. It is a chiral molecule, which allows for the study of the biological activity of each enantiomer. (S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol is also relatively easy to synthesize and purify. However, (S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects in humans are not yet well-established.
Zukünftige Richtungen
There are several future directions for (S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol research. One direction is to study the effects of (S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol in humans, particularly in the treatment of depression, anxiety disorders, and addiction. Another direction is to investigate the mechanism of action of (S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol and its interaction with other receptors and neurotransmitters. Additionally, the synthesis of new (S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol analogs with improved pharmacological properties could lead to the development of new therapeutics.
Synthesemethoden
(S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of reagents such as sodium hydride, lithium aluminum hydride, and boron tribromide. The final step involves the resolution of the racemic mixture using chiral HPLC to obtain the (S)-enantiomer.
Wissenschaftliche Forschungsanwendungen
- Biomethanol, gewonnen aus lignocellulosehaltiger Biomasse, bietet eine umweltfreundliche Alternative zu fossilen Brennstoffen. Die gasifizierungsbasierte Biomethanolproduktion nutzt Rohstoffe, die reich an Cellulose und Hemicellulose sind. Im Vergleich zu konventionellen Brennstoffen reduziert die Verbrennung von Biomethanol den Ausstoß von Stickoxiden (NOx) und Kohlendioxid (CO2) deutlich, während Schwefeloxide (SOx) vollständig eliminiert werden .
- Transport: Methanol kann Autos, Lastwagen, Busse und Schiffe antreiben. Es bietet Vorteile in Bezug auf Energiedichte und Lagerung .
- Stationäre Stromerzeugung: Methanolbasierte Brennstoffzellen liefern Strom für Gebäude und andere Anwendungen .
- Forscher erforschen Methanol als potenzielle erneuerbare Energiequelle. Seine Verwendung in Brennstoffzellen sowie seine Rolle bei der Reduzierung der Abhängigkeit von fossilen Brennstoffen gewinnen an Aufmerksamkeit .
Biomethanolproduktion
Kraftstoff und Energiespeicher
Chemische Synthese
Forschung und Laboranwendungen
Aufkommende erneuerbare Energiequelle
Methanol als Drop-In-Ersatz
Zusammenfassend lässt sich sagen, dass [(2S)-1-(Cyclopropylmethyl)-2-Pyrrolidinyl]methanol vielseitige Anwendungen findet, von nachhaltigen Brennstoffen über chemische Synthese bis hin zur Forschung. Seine Vielseitigkeit macht es zu einer wichtigen Verbindung in der modernen Wissenschaft und Industrie . Wenn Sie weitere Informationen benötigen oder Fragen haben, zögern Sie bitte nicht, diese zu stellen! 😊
Safety and Hazards
Eigenschaften
IUPAC Name |
[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-9-2-1-5-10(9)6-8-3-4-8/h8-9,11H,1-7H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPQQGSILHUAQR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2572324.png)
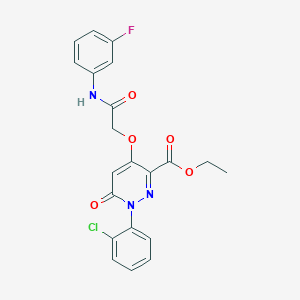
![4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2572326.png)
![[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine](/img/structure/B2572329.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B2572330.png)
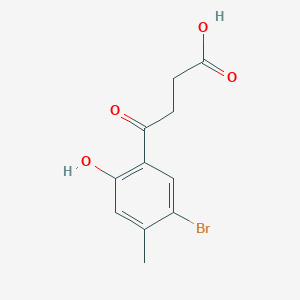

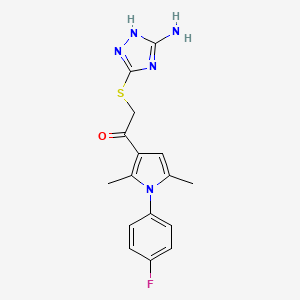

![4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2572340.png)
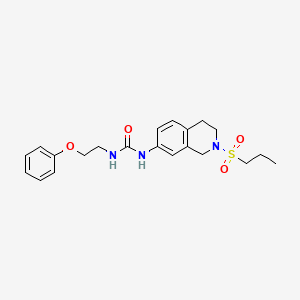
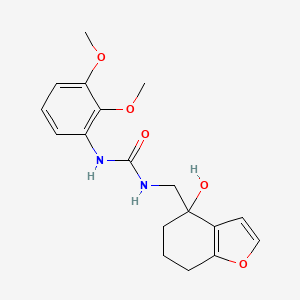

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2572345.png)
